molecular formula C10H22B2FeO4 B2377479 1,1'-Ferrocenediboronicacid CAS No. 32841-83-1

1,1'-Ferrocenediboronicacid

Cat. No.: B2377479
CAS No.: 32841-83-1
M. Wt: 283.8 g/mol
InChI Key: ZOWJSYGJTHDBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Ferrocenediboronic acid is an organometallic compound that features a ferrocene core with two boronic acid groups attached to the cyclopentadienyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Ferrocenediboronic acid can be synthesized through several methods. One common approach involves the reaction of ferrocene with boronic acid derivatives. For instance, the reaction of ferrocene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield 1,1’-ferrocenediboronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 1,1’-ferrocenediboronic acid are not well-documented, the general principles of organometallic synthesis and boronic acid chemistry can be applied. Industrial production would likely involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1,1’-Ferrocenediboronic acid undergoes various chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: The boronic acid groups can be reduced to form boronates.

    Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as ferric chloride or silver nitrate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura reactions, often with bases like potassium carbonate.

Major Products Formed

    Oxidation: Ferrocenium salts.

    Reduction: Boronate esters.

    Substitution: Various substituted ferrocene derivatives, depending on the coupling partner used.

Scientific Research Applications

1,1’-Ferrocenediboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-ferrocenediboronic acid involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols and other Lewis bases, facilitating the formation of boronate esters. The ferrocene core provides redox activity, allowing the compound to participate in electron transfer processes. These properties make it a versatile compound for applications in catalysis, sensing, and materials science .

Comparison with Similar Compounds

1,1’-Ferrocenediboronic acid can be compared to other ferrocene derivatives and boronic acids:

    Ferrocene: The parent compound, ferrocene, lacks the boronic acid groups and thus has different reactivity and applications.

    1,1’-Dibromoferrocene: Similar in structure but with bromine atoms instead of boronic acid groups, leading to different chemical properties and uses.

    Phenylboronic acid: A simpler boronic acid that lacks the ferrocene core, used primarily in organic synthesis and sensing applications.

The uniqueness of 1,1’-ferrocenediboronic acid lies in its combination of a redox-active ferrocene core with reactive boronic acid groups, enabling a wide range of chemical transformations and applications .

Properties

CAS No.

32841-83-1

Molecular Formula

C10H22B2FeO4

Molecular Weight

283.8 g/mol

IUPAC Name

cyclopentylboronic acid;iron

InChI

InChI=1S/2C5H11BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5,7-8H,1-4H2;

InChI Key

ZOWJSYGJTHDBDY-UHFFFAOYSA-N

SMILES

B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe]

Canonical SMILES

B(C1CCCC1)(O)O.B(C1CCCC1)(O)O.[Fe]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.